2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The compound 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a pyrazolo-triazinone core linked to a 4-ethylphenyl substituent and an acetamide group bound to a 3,4,5-trimethoxyphenyl moiety. The ethylphenyl and trimethoxyphenyl groups are critical for modulating solubility, binding affinity, and metabolic stability, as seen in structurally related compounds.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5/c1-5-15-6-8-16(9-7-15)18-12-19-24(31)28(25-14-29(19)27-18)13-22(30)26-17-10-20(32-2)23(34-4)21(11-17)33-3/h6-11,14,18-19,27H,5,12-13H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTKBVTUUIDKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic derivative that has attracted significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H21N5O2
- Molecular Weight : 387.443 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this one may exert their biological effects through various signaling pathways. The following sections detail specific activities and mechanisms observed in studies.
Anticancer Activity
The compound has shown promising anticancer properties against various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay. Results indicated significant cytotoxicity with IC50 values below 20 μM, suggesting potential for development as an anticancer agent .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-d][1,2,4]triazin derivatives:
- COX Inhibition : The compound exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. Inhibition assays revealed an IC50 value of approximately 0.011 μM for COX-II, indicating strong anti-inflammatory activity compared to conventional NSAIDs like Celecoxib .
Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound:
- Testing Against Bacteria : The compound demonstrated significant efficacy against several pathogenic bacteria in vitro. It was particularly effective against strains resistant to commonly used antibiotics .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in inflammation and cancer progression.
- Signal Transduction Pathways : It may modulate various signaling pathways that control cell proliferation and apoptosis.
- Microtubule Disruption : Some studies suggest that it interferes with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
Data Table of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | <20 | |
| MDA-MB-231 | <20 | ||
| Anti-inflammatory | COX-II | 0.011 | |
| Antimicrobial | Various Bacterial Strains | Significant Efficacy |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of pyrazolo[1,5-d][1,2,4]triazin derivatives:
- Researchers synthesized various derivatives and tested them against breast cancer cell lines.
- The most potent derivative exhibited an IC50 value of less than 15 μM, highlighting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
A comprehensive study evaluated the anti-inflammatory effects of this compound through COX inhibition assays:
- The results indicated that the compound not only inhibited COX-II but also showed minimal ulcerogenic effects compared to traditional NSAIDs.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo derivatives. For instance, compounds similar to the target compound have shown significant inhibitory activity against cyclooxygenase II (COX-II), an enzyme involved in inflammation and pain pathways. The structure of 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide suggests that it may exhibit similar COX-II inhibitory effects.
Research indicates that modifications on the pyrazolo ring can enhance selectivity and potency against COX-II. For example:
- PYZ24 and PYZ25 demonstrated effective ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
| Compound | ED50 (μmol/kg) | Activity |
|---|---|---|
| PYZ24 | 35.7 | COX-II Inhibitor |
| PYZ25 | 38.7 | COX-II Inhibitor |
| Celecoxib | 32.1 | COX-II Inhibitor |
Anticancer Activity
Derivatives of pyrazolo[1,5-d][1,2,4]triazin have also been explored for their anticancer properties. The compound's structure allows for interaction with various biological targets associated with cancer cell proliferation and survival. In vitro studies have indicated that certain pyrazolo derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.
For instance:
- A study demonstrated that specific pyrazole derivatives exhibited cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:
- Formation of the pyrazolo triazine core.
- Introduction of the ethylphenyl substituent.
- Acetylation to yield the final product.
Case Study 1: COX-II Inhibition
In a comparative study of various pyrazolo compounds for their COX-II inhibition properties:
- The synthesized compound showed an IC50 value significantly lower than many known inhibitors.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer efficacy of related compounds against different cancer types:
- The results indicated a promising profile for the compound in inhibiting tumor growth in preclinical models.
Comparison with Similar Compounds
Key Comparisons:
2-[2-(4-Bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methoxybenzyl)acetamide (): Core Structure: Shares the pyrazolo-triazinone backbone but differs in substituents. Substituent Variations:
- Aryl Group: 4-Bromophenyl vs. 4-ethylphenyl.
- Acetamide Group : 3-Methoxybenzyl vs. 3,4,5-trimethoxyphenyl. The trimethoxyphenyl group enhances steric bulk and hydrogen-bonding capacity, which could improve target binding .
- Molecular Weight : Estimated to be higher for the bromophenyl derivative due to bromine’s atomic mass (79.9 g/mol) versus ethyl (29 g/mol).
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (): Core Heterocycle: Pyrimido-pyrimidinone vs. pyrazolo-triazinone. The latter’s fused triazinone ring may confer greater rigidity, affecting conformational flexibility during receptor interactions. Substituent Profile: Ethoxy and methylpiperazinyl groups in suggest enhanced solubility compared to the ethylphenyl-trimethoxyphenyl system .
Structural Analysis via NMR Profiling
highlights the utility of NMR chemical shifts in comparing substituent effects. For example, substituents at positions analogous to the ethylphenyl and trimethoxyphenyl groups in related compounds cause distinct shifts in regions corresponding to protons near electronegative atoms (e.g., carbonyl groups). Such shifts could indicate altered electronic environments, influencing binding interactions .
Data Table: Structural and Theoretical Properties
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
